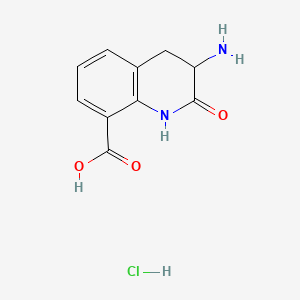

3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

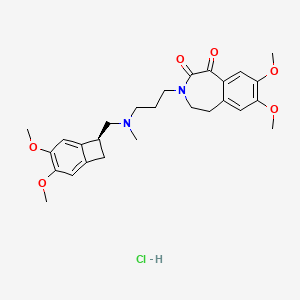

3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride is a substituted 8-quinolinecarboxylic Acid . It is used for the preparation of Carbostyril derivatives . The molecular formula is C10H11ClN2O3 and the molecular weight is 242.66 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H11ClN2O3 . The InChI representation is InChI=1S/C10H10N2O3.ClH/c11-7-4-5-2-1-3-6 (10 (14)15)8 (5)12-9 (7)13/h1-3,7H,4,11H2, (H,12,13) (H,14,15)1H .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 242.66 . The compound has a complexity of 292 and a topological polar surface area of 92.4Ų . It has a rotatable bond count of 1 .Applications De Recherche Scientifique

Synthetic Chemistry Applications

This compound is extensively utilized in the synthesis of pharmacologically relevant bifunctional compounds, involving linked dihydropyrimidone and chloroquinoline moieties. The regioselective synthesis and crystal structure of these compounds demonstrate their potential in drug design and development (Watermeyer, Chibale, & Caira, 2009). Moreover, its derivatives have been explored for their photovoltaic properties, indicating their utility in organic–inorganic photodiode fabrication, which could be beneficial for advancing solar energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Material Science and Engineering

In material science, derivatives of this compound have been synthesized and assessed for their potential application in liquid crystal displays. This application is particularly interesting due to the compounds' fluorescent properties and good orientation parameter in nematic liquid crystal, which could significantly impact display technologies (Bojinov & Grabchev, 2003).

Pharmacological Research

The structural modifications incorporating "3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride" or its derivatives have shown promise in drug discovery and development. For instance, the synthesis of chiral 1,2,3,4-tetrahydroquinolinyl-oxazoline ligands for Ru-catalyzed asymmetric transfer hydrogenation of ketones demonstrates the compound's versatility in medicinal chemistry applications (Zhou et al., 2002). Additionally, its applications in peptidomimetics design and discovery further highlight its importance in developing novel therapeutic agents (Zhang, Fang, & Xu, 2010).

Mécanisme D'action

Target of Action

The primary target of this compound is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex. This affects the sodium-potassium balance in the body, leading to decreased water retention and further lowering of blood pressure .

Result of Action

The overall effect of this compound’s action is the reduction of high blood pressure . This can help prevent conditions such as heart failure, kidney problems, and strokes.

Propriétés

IUPAC Name |

3-amino-2-oxo-3,4-dihydro-1H-quinoline-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3.ClH/c11-7-4-5-2-1-3-6(10(14)15)8(5)12-9(7)13;/h1-3,7H,4,11H2,(H,12,13)(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUDMCZYWRJIQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=C1C=CC=C2C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-threo-3-Hexulosonic acid, 2-[[2-[(1-carboxy-3-methylbutyl)amino]-2-oxoethyl]imino]-2-deoxy-, -g](/img/no-structure.png)

![3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B569387.png)

![2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B569401.png)